![molecular formula C9H17NO2 B2466604 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid CAS No. 1247857-18-6](/img/structure/B2466604.png)
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid
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Overview
Description
“1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular weight of 171.24 . It is typically in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2/c1-9(2)8(7(10)11)5-3-4-6-8/h3-6H2,1-2H3,(H,10,11)
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Plant Hormone Regulation
ACC is a precursor to ethylene, a plant hormone involved in various physiological processes. Researchers study ACC to understand ethylene biosynthesis, signaling pathways, and its impact on plant growth, development, and stress responses .
Cellulose Biosynthesis
ACC plays a role in cellulose production. Loss-of-function mutants of FEI1 and FEI2, leucine-rich repeat receptor-like kinases, exhibit altered cellulose biosynthesis. These proteins regulate cellulose formation, which is crucial for plant cell walls and structural integrity .
Catalytic Amidations
In organic synthesis, ACC derivatives can participate in direct catalytic amidations. For instance, tropone reacts with oxalyl chloride to form 1,1-dichlorocycloheptatriene, which can then react with a carboxylic acid partner to produce amides .
Heat Stress Alleviation in Algae
ACC has been investigated for its role in mitigating heat stress in marine red algae. Unlike other plant hormones, ACC directly regulates thermotolerance in Neopyropia yezoensis, highlighting its potential applications in stress management .
Biomedical Research
Researchers explore ACC’s impact on human health. Its role in ethylene signaling pathways and stress responses could have implications for understanding diseases and developing therapeutic strategies .
Chemical Synthesis
ACC derivatives serve as building blocks in chemical synthesis. Their unique cyclopropane ring structure allows for diverse transformations, making them valuable in designing new compounds and materials .
Safety and Hazards
properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(2)7-9(8(11)12)5-3-4-6-9/h3-7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRZUUHXLSISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid |
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